5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(3,4-Dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2N4/c13-7-2-1-6(3-8(7)14)9-4-10(11(15)16)20-12(19-9)17-5-18-20/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRFKCEGKQHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=NC=NN3C(=C2)C(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,4-dichlorophenyl hydrazine with difluoromethylated precursors under controlled conditions. One common method involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This reaction is usually carried out in the presence of a base, such as potassium carbonate, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The triazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazolo[1,5-a]pyrimidine core.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo[1,5-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in the attached substituents and their biological activities.
1,2,4-Triazolo[5,1-c]triazines:
Uniqueness
5-(3,4-Dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both dichlorophenyl and difluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
